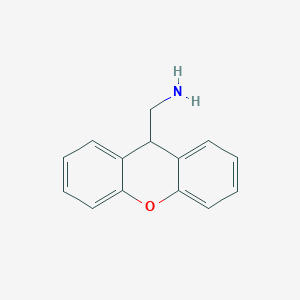

9H-Xanthene-9-methanamine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9H-xanthen-9-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDDHEPARBFMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576237 | |

| Record name | 1-(9H-Xanthen-9-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100866-28-2 | |

| Record name | 9H-Xanthen-9-ylmethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100866282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Xanthen-9-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-XANTHEN-9-YLMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CH5R58KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 9h Xanthene 9 Methanamine and Xanthene Systems

Reactions Involving the 9-Methanamine Functional Group

Nucleophilic Reactivity and Derivatization via the Amine Moiety

The primary amine group in 9H-xanthene-9-methanamine serves as a key site for nucleophilic reactions, enabling a variety of chemical derivatizations. This reactivity is fundamental to its use in the synthesis of more complex molecules and functional materials.

One common derivatization involves the reaction of the amine with electrophilic reagents. For instance, N-alkylation can be achieved by reacting this compound with various alkyl halides. A study on bis-aryl sulfonamides demonstrated the synthesis of a series of N-alkylated derivatives, including N-methyl, N-propyl, N-butyl, N-pentyl, N-hexyl, N-heptyl, and N-dodecyl, by derivatizing a related sulfonamide compound. nih.gov This highlights the general applicability of N-alkylation to amine-containing scaffolds.

Another significant derivatization is the formation of amides through reaction with carboxylic acids or their derivatives, such as acyl chlorides. The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide involves a multi-step process that likely includes the formation of an amide bond with a xanthene-based carboxylic acid. Similarly, rhodamine dyes, which share the xanthene core, are often modified by reacting their amino groups with primary amines, sometimes via an acyl chloride intermediate, to create chemosensors. psu.edu

Furthermore, the amine group can participate in reactions to introduce affinity tags for analytical purposes. For example, an amine-bearing compound was used as an intermediate to synthesize biotin (B1667282) and alkyne probes, demonstrating the utility of the amine as a handle for further functionalization. nih.gov Derivatization with reagents like triphenylcyclopropenylium has been used for the ultrasensitive LC/MS analysis of amines, showcasing the importance of such reactions in analytical chemistry. researchgate.net

The nucleophilic character of the amine also allows for its use in the synthesis of fluorescent probes. The reaction of amine-containing compounds with fluorogenic derivatization reagents, such as those based on the xanthene structure, leads to products with significant fluorescence, enabling their detection at very low concentrations. researchgate.net

The following table summarizes various derivatization reactions involving the amine moiety of amine-containing xanthene systems.

| Reagent Type | Reaction Type | Product Type | Reference |

| Alkyl Halides | N-Alkylation | N-Alkyl Amines | nih.gov |

| Carboxylic Acids/Acyl Chlorides | Amide Formation | Amides | psu.edu |

| Biotinylating Agents | Biotinylation | Biotin Probes | nih.gov |

| Alkyne-containing Reagents | Alkynylation | Alkyne Probes | nih.gov |

| Fluorogenic Reagents | Derivatization | Fluorescent Probes | researchgate.net |

| Triphenylcyclopropenylium Salts | Mass Tagging | Mass-Tagged Amines | researchgate.net |

Reactions at the Methylene (B1212753) Bridge of 9H-Xanthene

The methylene bridge at the 9-position of the 9H-xanthene core is another reactive site that participates in various chemical transformations. These reactions are crucial for modifying the xanthene scaffold and introducing diverse functionalities.

One of the most common reactions at the methylene bridge is oxidation, which typically leads to the formation of a carbonyl group, resulting in a xanthone (B1684191) derivative. The benzylic C-H bonds at this position are susceptible to oxidation by various reagents. For example, hypervalent iodine reagents like iodosobenzene (B1197198) can be used for the benzylic oxidation of xanthenes to xanthones. clockss.org This transformation is often a key step in the synthesis of more complex xanthene-based compounds. clockss.org

The methylene bridge can also undergo functionalization through radical and single-electron transfer (SET) processes. Direct C-H functionalization strategies have been developed to install nucleophiles and aromatic molecules at the 9-position of xanthenes. clockss.org For instance, diaryliodonium(III) salts can be used for the heteroarylation of xanthenes at the benzylic position without the need for a transition metal catalyst. clockss.org

Furthermore, the methylene bridge is involved in cyclization reactions. During the pyrolysis of phenolic resins, dehydration cyclization between two phenol (B47542) units connected by a methylene bridge can lead to the formation of 9H-xanthene. enpress-publisher.com This highlights the role of the methylene bridge in the formation of the tricyclic xanthene structure itself.

In the context of material science, the methylene bridge plays a role in the degradation of certain polymers. For example, in the degradation of phenol-formaldehyde resins, the breaking of methylene bridges is a key step in the collapse of the polymer network at high temperatures. cnrs.fr

The reactivity of the methylene bridge is summarized in the table below.

| Reaction Type | Reagent/Condition | Product | Reference |

| Oxidation | Iodosobenzene | Xanthone | clockss.org |

| C-H Functionalization | Diaryliodonium(III) salts | 9-Aryl-9H-xanthene | clockss.org |

| Cyclization | High Temperature (Pyrolysis) | 9H-Xanthene | enpress-publisher.com |

| Bridge Cleavage | High Temperature (Degradation) | Aromatic Fragments | cnrs.fr |

Mechanistic Elucidation of Key Transformations

Reaction Pathway Analysis of Xanthene Derivatization

The synthesis of xanthene derivatives often proceeds through multi-component reactions (MCRs), and understanding the reaction pathways is crucial for optimizing these processes. A common method for synthesizing xanthenes involves the condensation of an aldehyde with a 1,3-dicarbonyl compound, which then reacts with a nucleophile. scielo.br

One proposed mechanism for the formation of 14-aryl-14H-dibenzo[a,j]xanthenes involves the initial formation of a carbocation from an aryl aldehyde and β-naphthol. scholarsresearchlibrary.com This carbocation then reacts with a cyclic 1,3-dicarbonyl compound, followed by dehydration to yield the final xanthene product. scholarsresearchlibrary.com Computational studies using density functional theory (DFT) can be employed to investigate the reaction energy profile and activation energies of such transformations. researchgate.net

In the synthesis of spiro[indoline-3,9'-xanthene]trione derivatives, the proposed mechanism involves the formation of an intermediate followed by the removal of a water molecule. researchgate.net

The degradation of xanthene by microorganisms also provides insight into reaction pathways. The engineered strain Sphingobium yanoikuyae B1DR can degrade xanthene, with the initial step being the introduction of two oxygen atoms into the aromatic rings by dioxygenase enzymes. uobaghdad.edu.iq The degradation pathway proceeds through the formation of 2-hydroxyphenylacetate. uobaghdad.edu.iq

Investigation of Intermediate Species in Xanthene-Based Reactions

The identification and characterization of reaction intermediates are vital for a complete understanding of reaction mechanisms. In many xanthene-based reactions, transient species play a critical role.

For instance, in the formation of xanthenes from the reaction of 1,3-dicarbonyl compounds with aldehydes, a reactive α,β-unsaturated intermediate is often formed. scielo.br This intermediate then undergoes further reaction with a nucleophile to form the xanthene ring system. scielo.br

In certain reactions involving xanthene derivatives, the formation of a diborene species as a reactive intermediate has been proposed and, in some cases, isolated. acs.org For example, the reaction of a bis(silylene)-stabilized bis(dibromoboryl)xanthene with a reducing agent can lead to a xanthene-based silylene-diborene species. acs.org

Furthermore, in catalytic reactions employing xanthene-based ligands, the formation of intermediate metal complexes is a key aspect of the catalytic cycle. For example, in the dehydrogenation of formic acid catalyzed by iridium complexes with xanthene-based bisMETAMORPhos ligands, the initial formation of an Ir(I)(LH) species is observed, which then converts to an Ir(III)(L) monohydride complex via oxidative addition. researchgate.net The study of such intermediates can be facilitated by techniques like NMR spectroscopy and computational modeling. researchgate.net

The table below provides examples of intermediates in xanthene-based reactions.

| Reaction Type | Intermediate Species | Method of Investigation | Reference |

| Xanthene Synthesis | α,β-Unsaturated Ketone | Mechanistic Proposal | scielo.br |

| Xanthene Derivatization with Boron | Diborene Species | Isolation and Characterization | acs.org |

| Catalytic Dehydrogenation | Ir(I) and Ir(III) Complexes | NMR Spectroscopy, Computational Modeling | researchgate.net |

| Spiro-Xanthene Synthesis | Dehydration Precursor | Mechanistic Proposal | researchgate.net |

Catalytic Mechanisms Employing Xanthene-Based Ligands

Xanthene-based ligands are widely used in transition metal catalysis due to their unique structural and electronic properties. acs.org The rigid xanthene backbone allows for precise control of the geometry and coordination environment of the metal center, which is crucial for achieving high catalytic activity and selectivity. acs.org

One important application of xanthene-based ligands is in bimetallic catalysis, where the xanthene scaffold acts as a bridging unit to bring two metal centers into close proximity. acs.org This allows for cooperative effects between the metals, leading to enhanced catalytic performance in reactions such as water oxidation and hydroamidation. acs.org

In the dehydrogenation of formic acid, iridium complexes with xanthene-based bisMETAMORPhos ligands have shown significant catalytic activity. researchgate.net Mechanistic studies, including NMR and computational analysis, suggest that hydrogen bonding interactions between formic acid and the ligand help to stabilize intermediates and transition states. researchgate.net This leads to an unusual direct hydride transfer mechanism. researchgate.net

Xanthene-phosphole ligands have also been employed in palladium-catalyzed allylation of amines. researchgate.net The high catalytic activity of these systems is attributed to a combination of a large P-Pd-P bite angle, which enhances the reactivity of the allyl ligand, and the strong π-accepting capacity of the phosphole moiety, which facilitates the formation of a 14-electron intermediate. researchgate.net

The development of shuttle catalysis, which involves the transfer of functional groups between molecules, has also benefited from the use of xanthene-based ligands. kuleuven.be For example, a palladium-catalyzed regiodivergent transfer hydrothiocarbonylation reaction has been developed using these ligands. kuleuven.be

The table below summarizes some catalytic applications of xanthene-based ligands.

| Catalytic Reaction | Metal | Ligand Type | Key Mechanistic Feature | Reference |

| Water Oxidation | Ruthenium | Dinucleating Xanthene-based | Bimetallic Cooperativity | acs.org |

| Formic Acid Dehydrogenation | Iridium | bisMETAMORPhos | Ligand-Assisted Direct Hydride Transfer | researchgate.net |

| Amine Allylation | Palladium | Xanthene-Phosphole | Large Bite Angle, π-Accepting Ligand | researchgate.net |

| Transfer Hydrothiocarbonylation | Palladium | Xanthene-based Phosphine (B1218219) | Shuttle Catalysis | kuleuven.be |

| Alkene Hydrogenation | Cobalt | PBP-Ligand | Cooperative H2 Activation | rsc.org |

Metal-Metal Cooperativity in Xanthene-Bridged Bimetallic Systems

The xanthene unit is a proven and effective bridging ligand for constructing bimetallic systems where metal-metal cooperativity can be harnessed to enhance catalytic activity and enable novel reactivity. acs.orgresearchgate.net The linker's structure is crucial for spacing the metal centers appropriately, which is essential for cooperative small molecule activation and catalysis. acs.org

Research has demonstrated the versatility of the xanthene scaffold in a variety of dinucleating ligands that promote metal-metal cooperativity. acs.org For instance, the Groysman group has extensively used 4,5-diaminoxanthene as a precursor to synthesize nitrogen-based ligands for homo- and hetero-bimetallic complexes. acs.orgscribd.com These systems have shown significant applications in catalysis and small molecule activation. acs.org

Key examples of cooperative reactivity in xanthene-bridged bimetallic systems include:

Di-copper Systems: A dicopper complex based on a redox-active bis(iminopyridine) ligand with a xanthene linker was prepared and its ability to activate small molecules was investigated. acs.org

Di-nickel Systems: A dinickel complex with a similar bis(iminopyridine) ligand design demonstrated cooperative reactivity in the catalytic trimerization of alkynes. acs.org Another study on dinickel complexes with a bis(iminopyridine) ligand featuring a xanthene linker explored their reactivity, leading to the formation of a dinuclear complex where two nickel centers are bridged by a diphenylacetylene (B1204595) (DPA) ligand. researchgate.net

Di-zinc Systems: A xanthene-bridged bis(iminophenolate) ligand was used to create dizinc (B1255464) complexes. rsc.org These complexes were found to be active catalysts for the ring-opening polymerization of rac-lactide, producing heterotactically inclined polylactic acid (PLA). rsc.org The distance between the zinc centers was found to vary depending on the geometry of the complex, with a syn-parallel arrangement resulting in a Zn-Zn distance of 4.5 Å and an anti-parallel arrangement leading to a distance of 6.7 Å. rsc.org

Di-rhodium Systems: Rigid xanthene-based scaffolds have been used to synthesize bimetallic rhodium(I) complexes for the dihydroalkoxylation of alkynediols. acs.org These catalysts were found to be significantly more active than their monometallic counterparts, highlighting the benefit of the bimetallic system. acs.org

"Pacman" Complexes: The xanthene linker has been instrumental in the design of "Pacman" style porphyrin complexes. acs.org These complexes, featuring two porphyrin rings held in a cofacial arrangement by the xanthene bridge, have shown functionality in the electrocatalytic reduction of oxygen to water with dicobalt or di-iron species and the catalytic oxidation of dimethyl sulfide (B99878) with a di-iron system. acs.org

The success of these systems underscores the importance of the xanthene bridge in facilitating cooperative catalysis by maintaining an optimal distance and orientation between the metal centers. acs.orgwayne.edu

| Bimetallic System | Ligand Type | Catalytic Application / Reactivity | Reference |

|---|---|---|---|

| Di-copper | Bis(iminopyridine) | Small molecule activation | acs.org |

| Di-nickel | Bis(iminopyridine) | Alkyne cyclotrimerization | acs.org |

| Di-zinc | Bis(iminophenolate) | Ring-opening polymerization of rac-lactide | rsc.org |

| Di-rhodium | Bis(pyrazol-1-yl)methane | Dihydroalkoxylation of alkynediols | acs.org |

| Di-cobalt / Di-iron | "Pacman" Porphyrin | Electrocatalytic oxygen reduction | acs.org |

Mechanistic Studies of Xantphos Ligand Catalysis

Xantphos is a widely used organophosphorus ligand derived from xanthene, characterized by its large "bite angle" which imparts unique properties to metal catalysts. smolecule.com Mechanistic studies across various reactions have provided deep insights into how the Xantphos ligand influences catalytic cycles.

In C-H Functionalization: Kinetic, spectroscopic, and computational studies of a palladium-catalyzed C-H arylation reaction revealed a crucial and previously underappreciated role for the ligand itself. acs.org The research demonstrated that the mono-oxidation of the Xantphos ligand is essential for the formation of the active catalyst. acs.org The resulting bis-phosphine mono-oxide acts as a hemilabile, bidentate ligand. The isolated oxidative addition adduct, featuring the mono-oxidized Xantphos, was shown to be catalytically competent and yielded the same reaction rate as the catalyst formed in situ from the non-oxidized precursor. acs.org This finding highlights that ligand modification can be an integral part of catalyst activation.

In Methanol (B129727) Carbonylation: The mechanism of rhodium/Xantphos-catalyzed carbonylation of methanol to acetic acid has been investigated in detail. acs.orgresearchgate.net The Xantphos ligand in the isolated Rh(III) acetyl intermediate, [Rh(xantphos)(COMe)I₂], adopts a "pincer" κ³-P,O,P coordination mode, where the xanthene oxygen atom coordinates to the rhodium center. acs.orgresearchgate.net This interaction is believed to enhance the nucleophilicity of the rhodium center, facilitating the key oxidative addition step of methyl iodide. acs.orgresearchgate.net DFT calculations support this hypothesis, showing a Rh---O interaction in the Sₙ2 transition state. acs.org The study proposed a complete catalytic cycle based on observed stoichiometric reaction steps and characterized Rh(I) and Rh(III) intermediates. acs.orgresearchgate.net

In Hydroformylation: Xantphos is a highly effective ligand for rhodium-catalyzed hydroformylation, a process that converts alkenes to aldehydes. mdpi.com Quantum chemical calculations have been employed to understand the origins of the high regioselectivity observed with Xantphos-based catalysts. acs.org These studies focused on key elementary steps: CO dissociation and olefin insertion into the Rh-H bond. acs.org The calculations accurately reproduced the relative energies of different catalyst conformers and showed that the regioselectivity for linear aldehyde formation was in good agreement with experimental results. acs.org The analysis revealed that long-range noncovalent interactions between the ligand and the substrate, specifically ligand-substrate π-HC interactions, play a more dominant role in controlling regioselectivity than the ligand's bite angle alone. acs.org This insight is fundamental for the rational design of new ligands for improved catalytic performance. acs.org

| Catalytic Reaction | Metal | Key Mechanistic Finding | Reference |

|---|---|---|---|

| C-H Arylation | Palladium | Mono-oxidation of Xantphos is critical for catalyst activation, forming a hemilabile ligand. | acs.org |

| Methanol Carbonylation | Rhodium | Xantphos acts as a κ³-P,O,P pincer ligand; the Rh-O interaction enhances metal nucleophilicity. | acs.orgresearchgate.net |

| Hydroformylation | Rhodium | Regioselectivity is controlled by long-range noncovalent ligand-substrate interactions. | acs.org |

Structure Activity Relationship Sar Studies and Molecular Design of Xanthene Based Compounds

Systematic Structural Variations and their Impact on Biological Activity

The biological activity of xanthene derivatives can be profoundly influenced by the nature and position of substituents on the tricyclic core. mdpi.com Systematic modifications of the xanthene scaffold are a cornerstone of medicinal chemistry, allowing researchers to probe the interactions between a molecule and its biological target, thereby refining its pharmacological properties. nih.gov

The type, number, and placement of functional groups on the xanthene skeleton are critical determinants of its biological effects. mdpi.com Research has consistently shown that even minor chemical alterations can lead to significant changes in potency and selectivity.

For instance, in the development of antileishmanial agents, the structural features of xanthene derivatives show parallels to acridine (B1665455) compounds. mdpi.com The presence of polyhydroxy substituents, particularly in combination with 2- and 4-prenyl groups, has been identified as a relevant substitution pattern for antileishmanial activity. mdpi.com Similarly, studies on xanthone (B1684191) derivatives for anticancer activity have highlighted the importance of specific substitution patterns. nih.govmdpi.com The introduction of nitrogen atoms into the heterocyclic rings of xanthone derivatives was found to enhance their anticancer activity. mdpi.com

The substituent at the 9-position of the xanthene ring has a particularly strong impact on the compound's physical, chemical, and biological properties. sciforum.net For example, the substitution of a 4-chlorophenyl group at the 9-position in certain xanthene derivatives resulted in the most active compound against both active and dormant strains of Mycobacterium tuberculosis H37Ra. oatext.com

A summary of key substituent effects on the biological activity of xanthene and related scaffolds is presented below.

| Scaffold | Substituent/Position | Biological Activity | Research Finding |

| Xanthene | 4-Chlorophenyl at C9 | Antitubercular | Resulted in the most active compound against M. tuberculosis. oatext.com |

| Xanthene | Polyhydroxy and Prenyl groups | Antileishmanial | Revealed as a relevant substitution pattern for activity. mdpi.com |

| Aminooxazoline Xanthene | Fluorine at C4 | BACE1 Inhibition | Introduction of fluorine improved potency by 5- to 10-fold. acs.org |

| Xanthone | Hydroxyl, Prenyl groups | Anticancer | Presence of these groups at key positions can contribute to the spectrum of biological activity. nih.govsemanticscholar.org |

| Azaxanthone | Nitrogen in heterocycle | Anticancer | The presence of nitrogen atoms was found to enhance anticancer activity. mdpi.com |

A notable example of scaffold optimization is in the development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors for potential Alzheimer's disease treatment. acs.org An early lead aminooxazoline xanthene compound showed potent activity but also undesirable off-target effects. acs.org A systematic optimization effort was undertaken, revealing that introducing a fluorine atom at the 4-position of the xanthene ring enhanced BACE1 potency significantly. acs.org Furthermore, balancing polarity by modifying substituents at other positions helped to mitigate off-target activity while maintaining desired potency. acs.org

The general principles for optimizing natural product leads, which are often complex, can be applied to xanthene scaffolds. nih.gov These strategies include:

Derivatization and Substitution: Modifying functional groups to enhance binding affinity and efficacy. nih.gov

Isosterism: Replacing functional groups with others that have similar physical or chemical properties to improve metabolic stability or efficacy. nih.gov

Structure-Based Design: Using the three-dimensional structure of the biological target to guide the design of more potent and selective inhibitors. nih.gov

The structural flexibility of the xanthene nucleus allows for these modifications, making it a valuable candidate for drug development and scaffold optimization. bohrium.com

Influence of Substituents on Pharmacological Profiles

Rational Design of Xanthene Derivatives for Specific Research Applications

Rational drug design leverages the understanding of a biological target and the principles of molecular interactions to create new chemical entities with desired activities. intellect-foundation.ru The xanthene scaffold, recognized as a "privileged structure," is an excellent starting point for such design efforts due to its ability to interact with a wide range of biological receptors. mdpi.commdpi.com

The design of biologically active xanthene derivatives is guided by several key principles derived from extensive SAR studies. The biological activity is profoundly dependent on the type, number, and position of substituents attached to the dibenzo-γ-pyrone scaffold. mdpi.com

Key design considerations include:

Planarity: The planar structure of the xanthene core is a crucial feature, enabling mechanisms like DNA intercalation, which is relevant for some anticancer agents.

Substituents at Position 9: Modifications at the C9 position are known to strongly influence the physicochemical and biological properties of xanthene derivatives. sciforum.netresearchgate.net

Bioisosterism: The replacement of the oxygen atom in the xanthene ring with other heteroatoms, such as nitrogen (to form acridines) or sulfur (to form thioxanthenes), can lead to different biological interactions and pharmacokinetic properties. sciforum.net Azaxanthenes, as bioisosteres of xanthenes, are also explored for their therapeutic potential. researchgate.net

Targeted Functionalization: The introduction of specific functional groups can be used to target particular enzymes or receptors. For example, carboxyxanthones have been developed as interesting bioactive compounds and as substrates for further molecular modifications. mdpi.com

These principles guide the synthesis of libraries of xanthene derivatives, which are then evaluated to identify compounds with enhanced potency and selectivity for specific applications. ingentaconnect.com

Xanthones (9H-xanthen-9-ones) and their nitrogenated bioisosteres, azaxanthones, are important classes of compounds with a broad spectrum of pharmacological activities. mdpi.comresearchgate.net Their SAR has been extensively studied to guide the development of new therapeutic agents.

Xanthones: The biological activity of xanthones is highly dependent on the substitution pattern of the dibenzo-γ-pyrone core. mdpi.com

Hydroxylation and Prenylation: The presence of hydroxyl (-OH) and prenyl groups is a recurring theme in active natural xanthones. nih.govsemanticscholar.org For example, α-Mangostin, a prenylated xanthone, exhibits significant anti-inflammatory and antioxidant effects. unich.it The position of these groups is also critical; studies have shown that C-1, C-3, C-6, and C-8 are key positions that influence biological activity. nih.govsemanticscholar.org

Oxygenation Pattern: The degree and pattern of oxygenation on the xanthone scaffold influence its activity. For instance, tetraoxygenated prenylated xanthones have shown more promising antileishmanial activity compared to simpler dioxygenated xanthones. mdpi.com

The table below summarizes SAR findings for selected xanthone derivatives.

| Compound Class | Key Structural Features | Observed Biological Activity | Source |

| Prenylated Xanthones | Prenyl groups at C2 or C4 | Antileishmanial | mdpi.com |

| Hydroxylated Xanthones | Hydroxyl groups at C1, C3, C6, C8 | General Biological Activity | nih.govsemanticscholar.org |

| Pyrano-xanthones | Lower oxidation state of pyrano moiety | Anticancer | mdpi.com |

Azaxanthones: Azaxanthones are structural analogs of xanthones where one or more carbon atoms in the scaffold are replaced by nitrogen. This modification can significantly alter the electronic properties and biological activity of the molecule.

The systematic study of both xanthone and azaxanthone series provides a rich dataset for understanding how subtle structural changes can be rationally exploited to fine-tune biological function. researchgate.net

Design Principles for Biologically Active Xanthenes

Matched Molecular Pair (MMP) Analysis in Xanthene SAR Studies

Matched Molecular Pair (MMP) analysis is a powerful computational technique used in medicinal chemistry to systematically analyze structure-activity relationships. mdpi.comnih.gov It involves identifying pairs of molecules that differ only by a single, well-defined structural transformation. mdpi.com By analyzing the change in biological activity associated with these transformations across a large dataset, chemists can derive rules to guide lead optimization. researchgate.net

This approach has been applied to the study of xanthene and xanthone derivatives to understand how specific chemical modifications impact their biological profiles. unich.itmdpi.com For example, in a study of xanthone derivatives, MMP analysis was used to build a Quantitative Structure-Activity Relationship (QSAR) model. unich.itmdpi.com This helped to identify the structural features that influence the compounds' ability to counteract oxidative stress and inflammation in human macrophages. unich.it

The core principle of MMP analysis is to provide an interpretable link between a small structural change and its effect on a property, such as biological potency. nih.govresearchgate.net This method is particularly valuable for:

Lead Optimization: Guiding the selection of which analogs to synthesize next to improve activity or other properties. mdpi.com

SAR Exploration: Systematically mining experimental data to understand the effects of various substituents. researchgate.net

Predictive Modeling: Building models that can forecast the activity of new, unsynthesized compounds. mdpi.com

By applying MMP analysis, researchers can move beyond anecdotal observations and establish statistically robust relationships between structure and activity, accelerating the rational design of novel xanthene-based compounds. researchgate.net

Biological and Pharmacological Research Applications of Xanthene Derivatives

Investigations into Antimicrobial Mechanisms

The rise of antibiotic resistance has spurred research into new antimicrobial agents. Xanthene derivatives have emerged as a class of compounds with notable antimicrobial potential. The proposed mechanisms of their action are varied and are thought to involve interactions with microbial cell membranes and key cellular processes.

Efflux Pump Inhibition Studies in Bacterial Pathogens

A significant mechanism of bacterial resistance to antibiotics is the active efflux of drugs from the cell, mediated by efflux pumps. The inhibition of these pumps can restore the efficacy of existing antibiotics. Some xanthene derivatives have been investigated for their ability to act as efflux pump inhibitors. The structural similarities of xanthenes to other known efflux pump inhibitors, such as phenothiazines, suggest that they may interfere with the function of these pumps, thereby increasing the intracellular concentration of antibacterial drugs. Studies on certain xanthene sulfonamide derivatives have shown promising results in their ability to impact mechanisms of bacterial resistance.

Antifungal and Antibacterial Activity Modalities

Xanthene derivatives have demonstrated a spectrum of activity against various bacterial and fungal strains. The antimicrobial activity is often linked to the specific substituents on the xanthene core. For instance, some studies have indicated that derivatives with particular substitutions show enhanced activity against strains like Escherichia coli and Staphylococcus aureus. The mechanism of action, while not fully elucidated, is thought to involve the disruption of the microbial cell membrane, leading to increased permeability and cell death. Some xanthenediones, which are related to xanthenes, have shown bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and have demonstrated anti-adhesive and anti-biofilm properties.

| Xanthene Derivative Type | Observed Antimicrobial Activity | Potential Mechanism |

| Xanthene Sulfonamides | Impact on bacterial resistance mechanisms | Efflux pump inhibition |

| Substituted Xanthen-3-ones | Activity against E. coli and S. aureus | Cell membrane disruption |

| Xanthenediones | Bactericidal against MRSA | Anti-adhesive and anti-biofilm |

Antitumor Research and Mechanistic Insights

The development of novel anticancer agents remains a critical area of pharmacological research. Various xanthene derivatives have been synthesized and evaluated for their potential as antitumor agents, showing activity against a range of cancer cell lines.

Targeting Protein-Protein Interactions (e.g., MDM2-p53)

While specific studies targeting the MDM2-p53 interaction with 9H-Xanthene-9-methanamine are not available, the general strategy of using small molecules to inhibit protein-protein interactions that are crucial for cancer cell survival is an active area of research. For other xanthene derivatives, such as some 9-arylsubstituted 2,6,7-trihydroxyxanthene-3-ones, in silico molecular docking analyses have suggested potential binding affinities toward proteins like Akt and NF-κB, which are key players in cell proliferation and survival pathways. This suggests that the xanthene scaffold can be a starting point for designing inhibitors of such critical interactions.

Cell Cycle Modulation and Apoptosis Induction Studies

A hallmark of cancer is uncontrolled cell proliferation, often due to a dysregulated cell cycle. Inducing apoptosis (programmed cell death) in cancer cells is a key therapeutic strategy. Some dibenzoxanthene (B14493495) derivatives have demonstrated the ability to induce apoptosis in cancer cells. Studies on these compounds have shown that they can trigger cell death, with an increasing number of cells entering both early and late stages of apoptosis upon treatment. The anticancer activity of certain xanthene derivatives has been linked to their ability to inhibit the growth of various cancer cell lines, including HeLa and A-549.

Neuropharmacological Research and Related Applications

The unique structure of the xanthene nucleus has made it a valuable template for the design of novel agents targeting the central nervous system (CNS). Researchers have explored its potential in modulating key receptors and providing neuroprotection. researchgate.netresearchgate.net

G-Protein Coupled Receptors are a large family of transmembrane receptors that play crucial roles in neurotransmission and are significant targets for neuropharmacological drugs. Xanthene derivatives have been identified as potent modulators of several GPCRs, including metabotropic glutamate (B1630785) receptors (mGluRs) and adenosine (B11128) receptors.

Metabotropic glutamate receptor 1 (mGlu1) is implicated in various neurological and psychiatric conditions. Research has led to the discovery of 9H-Xanthene-9-carboxylic acid amides as potent, orally active mGlu1 enhancers. acs.orgnih.gov For instance, a series of analogs were synthesized, demonstrating the potential of the xanthene core in creating positive allosteric modulators (PAMs) of mGlu1. acs.org One such analog, VU6024578/BI02982816, emerged from these studies, showing efficacy in preclinical models for psychosis and cognition. acs.org The synthetic pathway to these compounds often involves the coupling of a xanthene methanamine intermediate with a substituted benzoic acid, highlighting the utility of the this compound structural motif. acs.org

Xanthene derivatives have also been investigated as antagonists for Group II mGluRs (mGluR2/3), which are targets for neurological conditions. researchgate.net Furthermore, research into adenosine receptors, another class of GPCRs, has identified tricyclic xanthine (B1682287) derivatives as A1/A2A receptor antagonists. nih.gov These annelated xanthines are being explored for their therapeutic potential in neurological disorders. nih.govgoogle.com Methantheline, a synthetic antimuscarinic agent containing a xanthene-9-carboxylate core, acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, another type of GPCR. drugbank.comnih.gov

Table 1: Xanthene Derivatives as GPCR Modulators

| Compound Class | Target GPCR | Pharmacological Action | Potential Application | Reference |

|---|---|---|---|---|

| 9H-Xanthene-9-carboxylic acid amides | mGlu1 | Positive Allosteric Modulator (PAM) | Schizophrenia, Cognitive Disorders | acs.org |

| 2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid | mGluR2/3 | Antagonist | Neurological Disorders | researchgate.net |

| Tricyclic Xanthine Derivatives | A1/A2A Adenosine Receptors | Antagonist | Neurological Disorders | nih.govgoogle.com |

| Methantheline | Muscarinic Acetylcholine Receptors | Antagonist | Gastrointestinal Disorders | drugbank.com |

Neuroprotection, the preservation of neuronal structure and function, is a key therapeutic strategy for neurodegenerative diseases. Xanthene derivatives have demonstrated significant neuroprotective potential in various studies. researchgate.netnih.gov This activity is often attributed to their ability to counteract oxidative stress and inflammation within the nervous system.

Studies on xanthones isolated from Swertia corymbosa have revealed their neuroprotective, anxiolytic-like, and anticonvulsant properties. nih.gov In vitro investigations suggest that certain xanthene derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents. The mechanism underlying this protection involves the modulation of oxidative stress responses and anti-inflammatory pathways. The versatility of the (aza)xanthene nucleus allows for the development of derivatives with potential as neuroprotective agents, although their pharmacokinetic properties require careful optimization for clinical consideration. researchgate.net

Modulation of G-Protein Coupled Receptors (GPCRs)

Anti-inflammatory and Antioxidant Activity Research

Inflammation and oxidative stress are underlying factors in a multitude of pathological conditions. The xanthene scaffold has been a fruitful source of compounds with potent anti-inflammatory and antioxidant activities. researchgate.nettandfonline.comjchr.org

The anti-inflammatory properties of xanthene derivatives have been well-documented. arabjchem.org Some compounds have shown significant, dose-dependent reduction of edema in preclinical models. researchgate.net For example, a study on xanthene and thioxanthene (B1196266) derivatives identified a compound (compound 7) with potent cyclooxygenase-2 (COX-2) inhibitory activity, a key mechanism for anti-inflammatory drugs. acs.orgnih.gov This compound exhibited an IC50 value of 4.37 ± 0.78 nM with high selectivity for COX-2. acs.orgnih.gov

The antioxidant capacity of xanthene derivatives is a widely reported phenomenon. researchgate.netpmf.unsa.ba Their ability to scavenge free radicals is a key feature of their protective effects. tandfonline.com Studies have evaluated various derivatives using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging. researchgate.net A study of 14-aryl-14H-dibenzo[a,j]xanthenes found that a derivative with a hydroxyl group substitution (compound 1m) showed high radical scavenging properties. researchgate.net Similarly, another investigation of xanthene and thioxanthene derivatives found that a 9-phenyl-9H-xanthen-9-ol derivative (compound 4) demonstrated potent antioxidant inhibition with an IC50 of 15.44 ± 6 nM. acs.orgnih.gov The antioxidant activity of these compounds is often linked to the presence of phenolic hydroxyl groups in their structure. tandfonline.compmf.unsa.ba

Table 2: Selected Xanthene Derivatives with Anti-inflammatory and Antioxidant Activity

| Compound | Activity Type | Assay/Target | Result (IC50) | Reference |

|---|---|---|---|---|

| Compound 7 (Thioxanthene derivative) | Anti-inflammatory | COX-2 Inhibition | 4.37 ± 0.78 nM | acs.orgnih.gov |

| Compound 4 (9-Phenyl-9H-xanthen-9-ol) | Antioxidant | Radical Scavenging | 15.44 ± 6 nM | acs.orgnih.gov |

| Compound 1m (Dibenzo[a,j]xanthene) | Antioxidant | DPPH/ABTS Scavenging | High Activity | researchgate.net |

| Compound 3 (Xanthen-1,8-dione derivative) | Antioxidant | DPPH Scavenging | 0.045 mM | pmf.unsa.ba |

Immunomodulatory Research of Xanthene Derivatives

The ability to modulate the immune system is a critical therapeutic approach for cancer and various inflammatory diseases. Xanthene derivatives have emerged as a class of compounds with significant immunomodulatory properties.

Derivatives of xanthenone-4-acetic acid (XAA) have been noted for their pronounced immunomodulatory effects. nih.gov Unlike conventional cytotoxic agents, these compounds exhibit little direct toxicity to cultured cells but instead stimulate the immune system. nih.gov Their mechanism involves the induction of cytokines, such as tumour necrosis factor (TNF) and interferons. These cytokines, in turn, are thought to mediate an increase in natural killer (NK) cell activity and stimulate macrophages. nih.gov A specific derivative, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), was found to be more potent than earlier analogues and capable of inducing TNF in both murine and human cells, leading to its selection for clinical trials as a novel immunomodulatory agent. nih.gov

Further research has explored the immunomodulatory potential of other xanthene derivatives. oatext.comresearchgate.net For example, a 4-chlorophenyl substituted xanthene, which showed antitubercular activity, was also evaluated for its immunomodulatory effects using in vitro phagocytic and respiratory burst assays. oatext.com These studies underscore the potential of the xanthene scaffold in developing new therapeutic agents that function by modulating the body's immune response. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational studies offer deep insights into the molecular properties of xanthene derivatives at an atomic level, guiding synthesis and explaining biological activity.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and geometry of molecules. uinjkt.ac.id In xanthene research, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are employed to determine optimized molecular structures, vibrational frequencies, and electronic properties. nih.govuinjkt.ac.id These theoretical calculations allow for the prediction of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the structural elucidation. goums.ac.ir

Furthermore, DFT is used to calculate key quantum chemical parameters that help in understanding the reactivity and electronic nature of xanthene derivatives. These include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the HOMO-LUMO energy gap (ΔE). uinjkt.ac.id A low energy gap is often associated with higher chemical reactivity. researchgate.net These parameters are crucial for predicting how a molecule like this compound might behave in different chemical environments. uinjkt.ac.idresearchgate.net

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| Xanthene Derivative 1 | B3LYP/6-311++G** (in vacuum) | -5.92 | -1.44 | 4.48 | goums.ac.ir |

| Xanthene Derivative 2 | B3LYP/6-311++G** (in ethanol) | -5.80 | -1.28 | 4.52 | goums.ac.ir |

| Gartanin | B3LYP/6-31G(d,p) | -6.195 | -2.147 | 4.048 | uinjkt.ac.id |

| α-mangostine | B3LYP/6-31G(d,p) | -5.804 | -1.898 | 3.906 | uinjkt.ac.id |

| Xanthone (B1684191) | B3LYP/6-31G(d,p) | -6.849 | -2.079 | 4.770 | uinjkt.ac.id |

While DFT provides insights into static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological receptor. nih.govacs.org

In the context of xanthene research, MD simulations are crucial for understanding the conformational landscape of the flexible xanthene ring system and its substituents. For instance, simulations can explore the stability of different conformers of this compound in an aqueous solution. Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) to assess structural stability and the Solvent Accessible Surface Area (SASA) to understand changes in the molecule's exposure to the solvent. nih.gov Such studies have been performed on inhibitors of xanthine oxidase, a related heterocyclic system, to explore conformational changes upon inhibitor binding. nih.govacs.org These simulations showed that the binding of different inhibitors influenced the secondary structure of the protein and altered the distances between key active site residues. acs.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA). srce.hrrasayanjournal.co.in This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. Docking algorithms explore various binding poses of the ligand in the active site of the target and score them based on factors like intermolecular forces and geometric complementarity. srce.hr

For xanthene derivatives, docking studies have been used to investigate their binding affinity to various biological targets. srce.hr The results are often reported as a binding energy or docking score (in kcal/mol), where a lower value indicates a more stable and favorable interaction. srce.hr For example, docking studies of xanthene compounds with calf-thymus DNA have shown binding energies supporting their potential as DNA intercalating agents. srce.hr Similarly, docking has been used to model the interactions of novel autophagy inhibitors with the kinase domain of the ULK2 protein. nih.gov These studies provide a structural basis for the observed biological activity and guide the design of more potent and selective derivatives.

| Compound/Ligand | Target | Docking Score (kcal/mol) | Source |

|---|---|---|---|

| Xanthene derivative 1 | Calf-Thymus DNA | -9.39 | srce.hr |

| Xanthene derivative 2 | Calf-Thymus DNA | -8.65 | srce.hr |

| Allopurinol | Xanthine Oxidase | -6.9 | nih.gov |

| Daidzin | Xanthine Oxidase | -9.3 | nih.gov |

| Puerarin | Xanthine Oxidase | -9.1 | nih.gov |

Spectroscopic Characterization Methodologies in Xanthene Research

Spectroscopic methods are the cornerstone for the experimental identification and structural verification of synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds in solution. libretexts.org Both ¹H and ¹³C NMR are routinely used to characterize newly synthesized xanthene derivatives. researchgate.nettandfonline.comresearchgate.net The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling). mdpi.com Similarly, ¹³C NMR provides information about the carbon framework of the molecule.

For a compound like this compound, NMR would be used to confirm the presence of the xanthene core, the methylene (B1212753) bridge, and the aminomethyl group. The characteristic chemical shifts and splitting patterns of the aromatic protons on the two benzene (B151609) rings, the protons of the CH₂ group at position 9, and the protons of the methanamine substituent would provide unambiguous proof of its structure. mdpi.com Two-dimensional NMR techniques like COSY and HSQC can further be used to establish the connectivity between protons and carbons, confirming the complete structural assignment. tandfonline.comrsc.org

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |

|---|---|---|---|

| C-9 (Carbonyl) | - | 173.6 | mdpi.com |

| C-1 / C-8 | 7.96 / 7.93 | 127.6 / 126.9 | mdpi.com |

| C-2 / C-7 | 6.84 / 7.05 | 114.2 / 111.3 | mdpi.com |

| C-4 / C-5 | 6.79 / 6.87 | 102.0 / 99.4 | mdpi.com |

| C-4a / C-10a | - | 157.5 | mdpi.com |

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a newly synthesized compound. tandfonline.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule, providing definitive evidence of its identity. researchgate.netmdpi.com

Advanced Spectroscopic and Computational Approaches in Xanthene Research

Spectroscopic Techniques

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are indispensable tools for elucidating the electronic structure and photophysical properties of xanthene derivatives. The inherent characteristics of the xanthene core, a rigid and planar aromatic system, give rise to distinct spectroscopic signatures that are sensitive to structural modifications and the surrounding environment.

The photophysical behavior of xanthene-based compounds is fundamentally governed by π-π* electronic transitions within the conjugated system. The absorption and emission profiles, including key parameters such as molar extinction coefficients, quantum yields, and Stokes shifts, are significantly influenced by the nature and position of substituents on the xanthene scaffold. acs.org For instance, the introduction of an exocyclic methylene (B1212753) group at the 9-position in 9-Methylenexanthene, a compound structurally related to 9H-Xanthene-9-methanamine, results in a distinct UV absorption band at 338 nm when measured in ethanol, a feature attributed to the extended π-conjugation.

While specific experimental data for this compound is not extensively documented in publicly available literature, general principles of xanthene chemistry suggest that the aminomethyl group (-CH₂NH₂) at the 9-position would influence its photophysical properties. The amine functionality can participate in intramolecular charge transfer (ICT) processes, which are known to affect the energy of the excited state and, consequently, the emission wavelength. researchgate.net The solvent environment is also a critical factor, with polar solvents often leading to a red-shift (bathochromic shift) in the emission spectra of xanthene dyes due to the stabilization of the more polar excited state.

In the broader context of xanthene derivatives, research has shown that these compounds are often highly fluorescent. However, some derivatives are designed as fluorogenic reagents. These compounds exhibit minimal fluorescence initially but become highly emissive upon reaction with a specific analyte, such as a primary amine. researchgate.net This characteristic is achieved by designing a non-fluorescent, often spirocyclic, form that converts to a highly fluorescent, open-ring xanthene structure upon reaction. researchgate.net The utility of (9H-Xanthen-9-yl)methanamine hydrochloride in the catalytic reduction of primary amides highlights its role as a reactive chemical species, though its intrinsic fluorescence properties are not the primary focus of such studies.

Detailed research on various xanthene dyes demonstrates a wide range of absorption and emission maxima, typically falling within the visible to near-infrared regions, with fluorescence quantum yields that can be very high, sometimes approaching 90% for certain derivatives. acs.org The specific values are highly dependent on the complete molecular structure, including the presence of auxochromic groups (like hydroxyl or amino groups) on the aromatic rings and the nature of substituents at the C9 position. acs.orgamazonaws.com

Applications in Materials Science and Catalysis

Xanthene Derivatives in Fluorescent Materials and Dyes Research

Xanthene-based dyes are a significant class of fluorescent molecules, renowned for their bright emissions and high photostability. researchgate.net Research efforts are continuously aimed at modifying the xanthene scaffold to create novel dyes with tailored properties for specific applications, from highly sensitive analytical reagents to probes for deep-tissue bioimaging. researchgate.netrsc.org

The development of sensitive analytical methods often requires the derivatization of non-fluorescent or chromophore-free analytes to enable their detection. researchgate.netmdpi.com Xanthene-based reagents have been designed specifically for this purpose, offering high selectivity and a strong fluorescence signal upon reaction.

A notable application is the creation of fluorogenic derivatization reagents with exclusive selectivity for primary amines. researchgate.net These reagents are typically designed to be non-fluorescent themselves but become highly fluorescent after reacting with a primary amine. For example, a xanthene-based dye has been developed that, upon derivatizing an amine, absorbs yellow light and emits in the vermilion range. researchgate.net This process is not only fluorogenic but also chromogenic, with a visible color change from colorless to fuchsia, providing a dual mode of detection. researchgate.net

In one study, a novel xanthone (B1684191) analogue was synthesized and used for the fluorogenic derivatization of pregabalin, a model analyte containing a primary amine. mdpi.com The key advantage of this method is that only the resulting xanthene-based derivative fluoresces, which eliminates the need for chromatographic separation from the excess reagent, thereby significantly speeding up the analysis time. researchgate.netmdpi.com The synthesis of such a reagent, 1-bromomethyl-2-nitro-9H-xanthene-9-one, involves several steps starting from 2-iodobenzoic acid. mdpi.com The reaction conditions for derivatization, including temperature, reaction time, and the amount of base (like triethylamine) used, are often optimized using chemometric approaches like a central composite design to maximize the fluorescence signal and reaction yield. researchgate.netmdpi.com

Table 1: Example of a Xanthene-Based Fluorogenic Derivatization Reagent

| Reagent Name | Target Analyte | Key Feature | Analytical Advantage |

|---|

There is a significant and ongoing interest in developing dyes that absorb and emit light in the near-infrared (NIR) region (typically 700-1700 nm) for applications in biomedicine, such as in vivo imaging. rsc.orgnih.gov NIR light offers advantages like reduced light scattering, deeper tissue penetration, and minimal interference from biological autofluorescence. nih.gov While traditional xanthene dyes like fluorescein (B123965) and rhodamine are highly fluorescent, they typically operate in the visible spectrum. researchgate.net Consequently, extensive research has focused on strategies to red-shift the spectral properties of the xanthene scaffold into the NIR window. rsc.orgnih.gov

Several strategies have proven effective in modulating the HOMO-LUMO gap of xanthene dyes to achieve NIR absorption and emission:

Structural Modifications and Field Effects: Simple changes, such as altering the substitution pattern on the xanthene core, can induce significant bathochromic (red) shifts. nih.gov Judicious placement of substituents can tune through-space polar (field) effects, leading to unique NIR-absorbing chromophores. nih.gov

Replacement of the Bridging Oxygen: Exchanging the ether oxygen atom at the C10' position of the xanthene scaffold with other groups is a powerful strategy. Replacing it with a silicon atom (SiMe2) has led to a variety of visible and NIR fluorophores. chemrxiv.orgrsc.org This approach has been extended from xanthenes to other dye classes like polymethines, achieving bathochromic shifts of up to 121 nm and emission beyond 900 nm. rsc.org Further pushing this concept, the installation of an electron-withdrawing ketone bridge at this position has resulted in xanthene derivatives with absorbance maxima up to 860 nm and emission extending beyond 1000 nm into the shortwave-infrared (SWIR) region. nih.gov

Phosphine (B1218219) Oxide Incorporation: The development of PREX 710, a photo-resistant xanthene dye, involves replacing the oxygen in the fused tricyclic core with a phosphine oxide (P=O) moiety. rdworldonline.com This modification, combined with methoxy (B1213986) groups on the aromatic ring, enables the dye to absorb and emit in the NIR region with high chemical and photostability, making it suitable for long-term single-molecule imaging. rdworldonline.com

Table 2: Strategies for Developing NIR-Emitting Xanthene Dyes

| Modification Strategy | Example Dye/Scaffold | Resulting Property | Reference |

|---|---|---|---|

| Silicon Incorporation | Si-substituted Xanthenes | Bathochromic shifts, emission >900 nm | rsc.org |

| Ketone Incorporation | Ketone-bridged Xanthenes | Emission beyond 1000 nm (SWIR) | nih.gov |

| Phosphine Oxide Moiety | PREX 710 | NIR emission, high photostability | rdworldonline.com |

Design of Fluorogenic Derivatization Reagents for Analytical Applications

Xanthene-Based Ligands in Homogeneous and Heterogeneous Catalysis

The rigid xanthene backbone provides an ideal platform for designing bidentate ligands with well-defined geometries. The steric and electronic properties of these ligands can be precisely tuned, which has a profound impact on the stability, activity, and selectivity of transition metal catalysts. acs.orgacs.orgnih.gov

Xantphos, or 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, is a prominent example of a wide bite-angle diphosphine ligand. evitachem.com The xanthene framework forces the two phosphorus donor atoms into a geometry that results in a large P-M-P (metal) angle in coordination complexes, typically ranging from 100° to 134°. acs.orgnih.gov This wide bite angle is a key structural feature that distinguishes Xantphos from many other diphosphine ligands and is crucial for its success in catalysis. acs.orgresearchgate.net

The rigid structure and wide bite angle of Xantphos ligands have a significant influence on the reactivity and stability of various transition metal complexes, particularly those of palladium, rhodium, and nickel. acs.orgevitachem.com This has led to the development of highly active and selective catalysts for a range of important organic transformations. acs.org

Key applications of Xantphos in transition metal catalysis include:

Hydroformylation: Xantphos-ligated rhodium complexes are exceptionally effective catalysts for the hydroformylation of alkenes, demonstrating high activity and, crucially, high regioselectivity towards the linear aldehyde product over the branched isomer. evitachem.comresearchgate.net

Cross-Coupling Reactions: In palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, Xantphos and its derivatives serve as effective ligands that stabilize the palladium intermediates involved in the catalytic cycle, leading to high product yields. evitachem.commdpi.com

Allylic Substitution: Chiral derivatives of Xantphos have been developed for asymmetric allylic substitution reactions, where the large P-Pd-P angle is beneficial for achieving high enantioselectivity. acs.org

Amine Allylation: Xantphos derivatives featuring phospholes have been synthesized and used in palladium-catalyzed amine allylation, showing excellent catalytic activities. acs.org

The success of the Xantphos framework has inspired the synthesis of a wide array of derivatives where the backbone or the phosphine groups are modified to further fine-tune catalytic performance. acs.orgacs.org

Table 3: Key Features and Applications of Xantphos Ligands

| Feature | Description | Catalytic Application | Metal |

|---|---|---|---|

| Wide Bite Angle (~100-134°) | The rigid xanthene backbone enforces a large P-M-P angle. acs.orgnih.gov | High regioselectivity in hydroformylation. evitachem.com | Rhodium |

| Rigid Backbone | Provides structural stability to the metal complex. evitachem.com | Effective in various cross-coupling reactions. evitachem.commdpi.com | Palladium |

The principles of green chemistry—which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances—are increasingly important in synthesis. Xanthene synthesis and catalysis involving xanthene derivatives have been advanced through several green methodologies. rsc.orgrsc.orgnih.gov

Researchers have focused on developing environmentally benign and efficient methods for synthesizing xanthene derivatives, moving away from harsh conditions and toxic solvents. rsc.org Key green approaches include:

Use of Green Catalysts: Heterogeneous and reusable catalysts are a cornerstone of green chemistry. Copper sulfide (B99878) (CuS) quantum dots have been employed as an efficient, reusable catalyst for xanthene synthesis under solvent-free conditions. rsc.org Similarly, zinc acetate (B1210297) (Zn(OAc)2), a low-cost, environmentally friendly, and recyclable Lewis acid, has been used to catalyze the one-pot synthesis of xanthenes. rsc.orgnih.gov

Alternative Energy Sources: Ultrasound irradiation has been utilized as a green energy source to activate and accelerate chemical reactions for xanthene synthesis. rsc.orgnih.gov This sonochemical approach often leads to shorter reaction times, milder conditions, and high product yields. nih.gov

Aqueous and Benign Solvents: The use of water or micellar solutions as the reaction medium represents a significant green improvement over traditional organic solvents. oiccpress.com Sodium dodecylphosphonate has been used as a catalyst in a micellar solution for the synthesis of xanthenes. oiccpress.com Reactions have also been successfully conducted in ethanol/water mixtures or even just water. nih.govunex.es

Catalyst-Free Synthesis: In some cases, catalyst-free methods have been developed. A one-pot construction of enamino-xanthene dyes was achieved by reacting 2,4,6-trihydroxybenzaldehyde (B105460) with primary aliphatic amines at room temperature, with water as the only byproduct, demonstrating high atom economy. unex.es

These sustainable strategies not only make the synthesis of xanthenes more environmentally friendly but also often offer advantages in terms of operational simplicity, cost-effectiveness, and ease of product isolation. rsc.orgunex.es

Xantphos Ligands in Transition Metal Catalysis

Incorporation of Xanthene Scaffolds into Advanced Materials Research

The unique structural and photophysical properties of the xanthene scaffold make it a valuable building block for the creation of advanced materials. By incorporating the xanthene unit into larger molecular frameworks or polymers, researchers can develop materials with tailored characteristics for applications in electronics, sensing, and more.

One area of focus is the development of materials for organic light-emitting diodes (OLEDs). Spiro-configured molecules, where two separate π-conjugated systems are linked by a common spiro-carbon atom, are known for their high thermal stability and ability to prevent intermolecular aggregation. By incorporating spiroxanthene units into π-conjugated phenylene systems like indenofluorene and pentaphenylene, new blue/violet-emitting materials have been designed. researchgate.net These dispiroxanthene-indenofluorene (DSX-IF) and dispiroxanthene-ladderpentaphenylene (DSX-LPP) molecules have been successfully used as light-emitting materials in non-doped OLEDs. researchgate.net

The incorporation of xanthene groups into polymers has also been shown to enhance their properties. For instance, new polyamides containing bulky pendent xanthene groups have been synthesized. researchgate.net The presence of the xanthene moiety improved the solubility of the polyamides and endowed them with fluorescence emission properties and good antibacterial activity. researchgate.net

Furthermore, the fundamental strategy of modifying the xanthene core, such as through silicon incorporation, is a powerful tool in materials design. This approach has been used to create a wide range of fluorophores with red-shifted properties, demonstrating how a single scaffold can be systematically modified to generate a family of materials with diverse optical characteristics. chemrxiv.orgrsc.org

Future Research Directions and Translational Perspectives for 9h Xanthene 9 Methanamine and Its Derivatives

Emerging Synthetic Methodologies and Green Chemistry Principles

The synthesis of xanthene derivatives is continuously evolving, with a strong emphasis on environmentally friendly and efficient processes. bohrium.com Future research will likely intensify the adoption of green chemistry principles to construct the 9H-Xanthene-9-methanamine core and its derivatives.

Key emerging strategies include:

Novel Catalytic Systems: Research is moving beyond traditional acid catalysts towards more sustainable alternatives. This includes the use of heterogeneous, reusable catalysts such as cellulose (B213188) sulfuric acid pnu.ac.ir, zinc acetate (B1210297) rsc.org, and even CuS quantum dots, which offer high efficiency under solvent-free conditions. pnu.ac.irrsc.org The development of biodegradable catalysts, like thiamine (B1217682) hydrochloride (Vitamin B1), also represents a promising avenue for eco-friendly synthesis. cbijournal.com

Alternative Energy Sources: Ultrasound and microwave irradiation are being increasingly employed to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov Ultrasound-assisted synthesis, in particular, offers advantages like enhanced yields and simpler experimental setups. nih.gov

Atom Economy and Solvent-Free Reactions: Methodologies that maximize the incorporation of all starting materials into the final product (high atom economy) are a major focus. rsc.org Many modern syntheses are now designed to proceed under solvent-free conditions, which minimizes the generation of hazardous waste. pnu.ac.irrsc.orgscielo.org.mx One-pot, multicomponent reactions are exemplary of this approach, allowing the assembly of complex xanthene structures from simple precursors in a single step with high efficiency. cbijournal.comunex.es

These sustainable approaches are not only environmentally responsible but also often lead to simpler purification processes and lower production costs, facilitating the translation of these compounds from laboratory to industrial scale.

Table 1: Comparison of Green Synthetic Methods for Xanthene Derivatives

| Methodology | Catalyst Example | Key Advantages | Source(s) |

| Heterogeneous Catalysis | Cellulose Sulfuric Acid (CSA) | Reusable, non-toxic, solvent-free conditions | pnu.ac.ir |

| Heterogeneous Catalysis | CuS Quantum Dots | Reusable, high yields, short reaction times | rsc.org |

| Homogeneous Catalysis | Zinc Acetate | Mild conditions, high atom economy, recyclable | rsc.org |

| Biocatalysis | Thiamine Hydrochloride (VB1) | Biodegradable, inexpensive, solvent-free | cbijournal.com |

| Energy-Assisted Synthesis | Ultrasound Irradiation | Accelerated rates, enhanced yields, purer products | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

The xanthene nucleus is present in numerous bioactive compounds, and its derivatives have shown a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. nih.govingentaconnect.comresearchgate.net Future research on this compound derivatives will likely focus on identifying novel biological targets and expanding their therapeutic applications.

Anticancer Drug Development: Xanthene derivatives have been investigated for their potential to inhibit cancer cell proliferation. nih.govingentaconnect.com Future work could explore their activity against new and challenging targets. For instance, some derivatives have been shown to inhibit the VEGFR-2 enzyme, which is crucial for angiogenesis in tumors. rsc.org Others show binding affinity for proteins like Akt and NF-κB, which are key players in cell proliferation and survival pathways. scispace.com A photosensitizing xanthene dye is already in clinical trials for treating metastatic melanoma and other cancers, highlighting the translational potential in oncology. scispace.com

Neuroprotection and Neurological Disorders: Certain xanthene derivatives have been reported to possess neuroprotective properties. sciforum.netsciforum.netresearchgate.net The ability of these compounds to cross the blood-brain barrier and interact with targets in the central nervous system makes them attractive candidates for treating neurodegenerative diseases like Alzheimer's. nih.govingentaconnect.com

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. nih.gov Xanthene derivatives have demonstrated activity against various bacterial strains. nih.gov Future studies could focus on developing derivatives of this compound as efflux pump inhibitors, which could restore the efficacy of existing antibiotics in resistant bacteria. nih.gov

The structural versatility of the this compound scaffold allows for fine-tuning through chemical modification, enabling the design of next-generation therapeutic agents with improved potency and selectivity for novel biological targets. sciforum.netresearchgate.net

Table 2: Potential Therapeutic Areas for Xanthene Derivatives

| Therapeutic Area | Potential Biological Target(s) | Research Focus | Source(s) |

| Oncology | VEGFR-2, Akt, NF-κB | Inhibition of tumor growth and angiogenesis | rsc.orgscispace.com |

| Infectious Diseases | Bacterial Efflux Pumps | Reversing multi-drug resistance | nih.gov |

| Neurology | Not specified | Neuroprotection, treatment of Alzheimer's disease | nih.govingentaconnect.comsciforum.net |

| Inflammatory Diseases | Not specified | Anti-inflammatory activity | nih.govingentaconnect.comresearchgate.net |

Development of Advanced Xanthene-Based Probes and Sensors

Xanthene dyes like fluorescein (B123965) and rhodamine are renowned for their outstanding photophysical properties, including high fluorescence quantum yields and photostability. dntb.gov.uamdpi.com These characteristics make the xanthene scaffold an ideal platform for developing advanced fluorescent probes and sensors for biological and environmental applications.

Future research directions in this area include:

High-Performance "Turn-On" Probes: A key goal is the design of "activatable" or "turn-on" probes that are non-fluorescent until they interact with a specific analyte or enzyme. mdpi.com This approach minimizes background signals and enhances detection sensitivity. mdpi.com Strategies to achieve this include the use of spirocyclic forms that open upon reaction to become fluorescent. mdpi.comencyclopedia.pub

Near-Infrared (NIR) Probes: Developing probes that absorb and emit light in the near-infrared window (700-900 nm) is a major priority for in vivo imaging, as NIR light can penetrate deeper into biological tissues with less scattering and autofluorescence. rsc.org This involves modifying the xanthene structure to extend its π-conjugated system.

Selective Analyte Detection: Researchers are designing xanthene probes with specific recognition moieties to detect a wide range of biologically important species with high selectivity. This includes metal ions dntb.gov.ua, enzymes such as γ-glutamyl transpeptidase (GGT) (a cancer biomarker) rsc.org, and reactive oxygen species like peroxynitrite. acs.org

Computational Design: The use of machine learning and computational chemistry is emerging as a powerful tool to predict the photophysical properties of new xanthene dyes, accelerating the design and discovery of novel probes with desired characteristics. researchgate.net

The development of these sophisticated molecular tools based on the this compound framework will provide powerful new ways to visualize and quantify dynamic processes in living cells and organisms, advancing both basic research and clinical diagnostics. mdpi.comtcichemicals.com

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique properties of the xanthene core position it at the nexus of multiple scientific disciplines. Future breakthroughs involving this compound and its derivatives will increasingly stem from interdisciplinary collaborations that bridge chemistry, biology, and materials science. dntb.gov.uaed.ac.uk

Chemistry-Biology Interface: This interface is central to the development of new medicines and diagnostic tools. st-andrews.ac.ukumass.edu The synthesis of novel this compound derivatives (chemistry) for evaluation as anticancer or antimicrobial agents (biology) is a classic example. researchgate.netnih.gov Similarly, designing fluorescent probes for high-resolution bioimaging requires a deep understanding of both organic synthesis and cellular biology. mdpi.comed.ac.uk

Chemistry-Materials Science Interface: The rigid, planar structure and electronic properties of the xanthene scaffold make it a valuable component in functional organic materials. Xanthene dyes are used in dye-sensitized solar cells (DSSCs) and as laser dyes. tcichemicals.com The this compound backbone can also be incorporated as a linker in complex molecular architectures, such as bimetallic "Pacman" complexes used for catalysis. acs.org Future research could explore the use of these derivatives in organic electronics, sensors, and advanced catalytic systems.

This convergence of disciplines allows for a synergistic approach where chemical synthesis provides the molecular tools, biology defines the functional context, and materials science provides pathways for novel technological applications. researchgate.net The continued exploration of this compound at this interdisciplinary crossroads is expected to yield innovative solutions for healthcare, energy, and technology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9H-Xanthene-9-methanamine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via catalytic reduction of 9H-xanthene-9-carboxamide using transition metal-free systems. For example, a potassium-based abnormal NHC catalyst (2 mol%) in dry toluene with HBPin as a reducing agent yields this compound hydrochloride with moderate efficiency . Purification involves recrystallization or column chromatography. To optimize purity, monitor reaction progress via TLC, ensure anhydrous conditions, and use high-purity starting materials. Yield improvements may require solvent optimization (e.g., replacing toluene with THF) or adjusting stoichiometry .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the xanthene backbone and methanamine substituent. The methanamine group shows a singlet near δ 3.5–4.0 ppm for the CHNH moiety .